Indium(III) trifluoroacetate is a coordination compound with the chemical formula . It is characterized as a metal-organic compound where indium is coordinated with trifluoroacetate ligands. This compound is notable for its applications in materials science, catalysis, and as a precursor in chemical vapor deposition processes. Indium(III) trifluoroacetate is classified under organometallic compounds and coordination complexes, specifically within the category of metal carboxylates.
Indium(III) trifluoroacetate can be synthesized through several methods, primarily involving the reaction of indium oxide or indium hydroxide with trifluoroacetic acid. The general reaction can be represented as follows:
This reaction typically occurs under reflux conditions, where the indium source is dissolved in an excess of trifluoroacetic acid and heated to facilitate the reaction .
The synthesis process often requires careful control of temperature and stoichiometry to ensure high yields and purity of the final product. In industrial settings, additional purification steps such as recrystallization may be employed to achieve the desired quality.
Indium(III) trifluoroacetate features a central indium atom coordinated by three trifluoroacetate ligands. The molecular structure exhibits a distorted octahedral geometry around the indium center due to steric and electronic factors associated with the bulky trifluoroacetate groups.
Indium(III) trifluoroacetate participates in various chemical reactions, including:
Substitution reactions often require the presence of other ligands and may be facilitated by solvents such as acetonitrile or dichloromethane. Decomposition typically occurs at elevated temperatures, generally between 200°C and 400°C .
The mechanism of action for indium(III) trifluoroacetate primarily involves its role as a Lewis acid catalyst in various organic reactions. The coordination of substrates to the indium center enhances their electrophilicity, facilitating nucleophilic attacks and promoting reaction pathways that would otherwise be unfavorable.
For example, in reactions involving alcohols, indium(III) trifluoroacetate can activate the hydroxyl group, making it more susceptible to nucleophilic substitution or elimination reactions .
Indium(III) trifluoroacetate has a wide range of scientific applications:
Solvothermal synthesis provides a versatile and controlled route for synthesizing indium(III) trifluoroacetate coordination complexes and metal-organic frameworks (MOFs), utilizing closed systems under autogenous pressure to achieve high temperatures and promote crystallization. This method exploits the unique solvent properties at elevated temperatures and pressures, facilitating reactions that are kinetically or thermodynamically unfavorable under ambient conditions. The choice of solvent critically influences complex morphology, crystallinity, and stability.
Solvent Systems and Reaction Parameters:Non-aqueous solvents dominate In(III) trifluoroacetate synthesis due to the hydrolytic sensitivity of many target complexes. Polar aprotic solvents like N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile effectively solubilize indium salts and trifluoroacetic acid/anhydride while providing coordination environments conducive to crystal growth. Glycols (e.g., hexane-1,6-diol) and alcohols (e.g., methanol, ethanol) offer reducing environments and O-donor coordination sites, potentially influencing nuclearity and bridging modes [1]. Formic acid serves a dual role as a solvent and reducing agent; its decomposition (to CO₂/H₂ or CO/H₂O) creates a CO₂-rich, reducing atmosphere favorable for forming specific indium oxides or carbonates when targeting oxide materials from trifluoroacetate precursors [1]. Ammonia, used as a solvent near its critical point (132.2 °C, 111 bar), enables access to In-N bonded species like amides, imides, or nitrides via reactions involving In(III) trifluoroacetate [1].
Protocol Optimization:Key parameters requiring optimization include temperature (typically 80-220 °C), reaction duration (hours to days), indium salt-to-TFA precursor ratio, solvent filling factor, and the inclusion of modulators (mineralizers or structure-directing agents). Microwave-assisted solvothermal synthesis dramatically reduces reaction times—from conventional periods of 48-72 hours down to minutes or a few hours—while often improving crystallinity and phase purity. This technique facilitates rapid screening of synthesis conditions [3]. For MOF formation, indium(III) trifluoroacetate precursors react with polycarboxylic acids (e.g., 1,4-benzenedicarboxylic acid (BDC), 1,3,5-benzenetricarboxylic acid (BTC), or 2-aminoterephthalic acid (BDC-NH₂)) under solvothermal conditions. The large ionic radius of In³⁺ (0.94 Å) promotes kinetic lability, accelerating ligand exchange and facilitating crystallization into extended frameworks like MIL-68(In) or its functionalized derivatives (e.g., MIL-68(In)-NH₂) [7]. Acidic conditions (often using additional trifluoroacetic acid) are frequently employed to suppress In³⁺ hydrolysis and promote the formation of discrete complexes or specific SBUs (Secondary Building Units).
Structural Outcomes and Applications:Solvothermal synthesis yields diverse structural motifs, including discrete molecular complexes, 1D chains, 2D sheets, and 3D porous MOFs. The strong coordination tendency of the TFA anion often results in terminal or bridging binding modes. Resultant complexes serve as precursors for functional materials:
Table 1: Optimized Solvothermal Conditions for Indium(III) Trifluoroacetate Complexes
| Target Compound/MOF | Solvent System | Temperature (°C) | Time (h) | Key Additives/Modulators | Primary Application |
|---|---|---|---|---|---|
| MIL-68(In) | DMF | 220 | 72 | Trifluoroacetic Acid | Catalysis, Gas Sorption |
| [Me₂NH₂][In(bptc)]·solvents | DMF/H₂O | 100 | 48 | None | Chemical Sensing |
| In₂O₃ Nanorods (from Precursor) | Formic Acid | 180 | 24 | - | Sensing |
| Indium Selenide Nanoparticles | Ethylenediamine | 200 | 12-24 | - | Photovoltaics |
| Discrete Molecular Complexes | Acetonitrile | 80-100 | 6-12 | Pyridine | Catalyst Precursors |
Mechanochemistry offers a solvent-minimized or solvent-free alternative for synthesizing anhydrous indium(III) trifluoroacetate and its adducts, emphasizing sustainability, rapidity, and access to metastable phases. This technique relies on mechanical energy (grinding, milling) to initiate solid-state reactions between indium precursors (typically In salts or oxides) and trifluoroacetic acid (TFA) or its anhydride (TFAA).
Mechanistic Insights and Methodology:The reaction pathway involves initial acid-base reactions followed by complexation. Common starting materials include indium(III) oxide (In₂O₃), indium(III) hydroxide (In(OH)₃), or hydrated indium halides/nitrates (e.g., InCl₃·xH₂O). These are subjected to milling with stoichiometric excesses of solid TFA or liquid TFAA:
In₂O₃ + 6CF₃COOH → 2In(CF₃COO)₃ + 3H₂OInCl₃·xH₂O + 3CF₃COOH → In(CF₃COO)₃ + 3HCl + xH₂O
Liquid-assisted grinding (LAG), employing minimal catalytic solvent (e.g., acetonitrile, THF), significantly enhances reaction kinetics and product homogeneity by facilitating mass transfer. The intense mechanical forces disrupt crystal lattices, generate fresh reactive surfaces, and promote intimate mixing, overcoming diffusion limitations inherent in solid-state reactions.
Anhydrous Product Isolation:A critical challenge is obtaining pure, anhydrous In(CF₃COO)₃. Hydrated precursors or water generated in situ can lead to hydrate formation ([In(CF₃COO)₃·xH₂O]). Key strategies to ensure anhydrous product formation include:
In(OH)(CF₃COO)₂ + (CF₃CO)₂O → In(CF₃COO)₃ + CF₃COOH Structural Characterization and Advantages:X-ray powder diffraction (XRPD) often reveals amorphous or poorly crystalline products directly after milling, necessitating subsequent mild thermal annealing to induce crystallization. FTIR spectroscopy confirms the presence of characteristic ν˅as(COO) and ν˅s(COO) vibrations of the trifluoroacetate ligand (typically ~1670-1690 cm⁻¹ and ~1430-1450 cm⁻¹, Δν ≈ 200-240 cm⁻¹ indicating primarily unidentate or bridging coordination). Thermal analysis (TGA/DSC) is crucial for confirming anhydrous nature, showing decomposition (to InF₃, In₂O₃, or volatile products) without prior endothermic water loss events.
Mechanochemical routes offer distinct advantages: avoidance of solvent contamination/purification, rapid synthesis times (minutes to hours), potential for scaling via industrial milling equipment, and access to polymorphs or intermediates not readily accessible from solution. Anhydrous In(CF₃COO)₃ is a vital precursor for the chemical vapor deposition (CVD) or atomic layer deposition (ALD) of indium-containing films where water contamination is detrimental. Mechanochemically prepared adducts like In(CF₃COO)₃·L (L = Lewis base, e.g., bipyridine, phenanthroline) serve as single-source precursors for mechanochemical or thermolytic synthesis of ternary chalcogenides [8].
Table 2: Mechanochemical Synthesis Parameters for Anhydrous Indium(III) Trifluoroacetate
| Starting Material | TFA Source | Milling Conditions | LAG Solvent | Post-Treatment | Product Purity/Form |
|---|---|---|---|---|---|
| In₂O₃ | TFAA (Excess) | 30 Hz, 2 h | None | Vacuum Drying (100°C, 12 h) | Anhydrous, Amorphous/Crystalline |
| InCl₃ (anhydrous) | TFA (Excess) | 25 Hz, 1 h | None | Washing (Hexane), Vacuum Drying | Anhydrous, Amorphous |
| In(OH)₃ | TFA (Excess) | 30 Hz, 1.5 h | Acetonitrile | TFAA Wash, Vacuum Drying | Anhydrous Adducts |
| InF₃·3H₂O | TFAA (Excess) | 25 Hz, 3 h | None | Vacuum Drying (80°C, 24 h) | Anhydrous In(CF₃COO)₃ + InF₃? |
Ligand exchange (or substitution) is a cornerstone strategy for modifying the coordination sphere of indium(III) trifluoroacetate complexes, enabling the synthesis of tailored precursors for advanced materials, particularly metal chalcogenide nanoparticles and heteroleptic coordination complexes. The relatively labile nature of the trifluoroacetate ligand, attributed to the strong electron-withdrawing effect of the CF₃ group weakening the In-O bond, facilitates its displacement by stronger donor ligands.
Kinetics and Mechanisms of Exchange:Ligand exchange reactions involving In(III) trifluoroacetate complexes generally proceed via associative (A) or interchange associative (Iₐ) mechanisms. Studies on related In(III) β-diketonate complexes (e.g., InL₃ where L = CF₃COCHCOR⁻) demonstrate that exchange rates are often first-order in complex concentration but zero-order in free ligand concentration. This points towards a rate-determining step involving dissociation or intramolecular rearrangement within the complex prior to ligand capture. Key mechanistic steps identified include:
The activation free energy (ΔG‡) for exchange in model systems is typically in the range of 60-75 kJ/mol [4]. The high Lewis acidity of the In³⁺ center in In(CF₃COO)₃ enhances its susceptibility to nucleophilic attack by incoming ligands.
Strategies and Applications:
In(S₂CNR₂)₃ or In(SC(NR₂)=NR')₃. Thermolysis of these complexes in high-boiling solvents (e.g., hexadecylamine, HDA) or via solvothermal routes produces phase-pure, morphologically controlled nanoparticles [2]. Key advantages include lower decomposition temperatures and reduced carbon contamination compared to carboxylate precursors. In[E₂PR₂]₃ complexes. These precursors decompose cleanly to binary or ternary selenides/tellurides (e.g., In₂Se₃, CuInSe₂) with controlled stoichiometry. Chalcogenide Cluster Formation: Controlled partial exchange using hydrogen chalcogenides (H₂S, H₂Se) or silylchalcogenides (e.g., (TMS)₂Se) in coordinating solvents can lead to soluble polynuclear In-Se/S clusters (e.g., [In₁₀S₁₆]⁴⁻, [In₃₄Se₅₀]¹⁰⁻) which act as "pre-nucleation" clusters for nanoparticle growth, offering exceptional size control.
Synthesis of Heteroleptic Catalysts: Trifluoroacetate ligands can be selectively displaced by chelating organic ligands under mild conditions to generate potent Lewis acid catalysts. Examples include:
In(chelate)(CF₃COO) or In(chelate)₂⁺ CF₃COO⁻ complexes. The electron-withdrawing TFA anion enhances Lewis acidity at the metal center. Amino Acid/Phenolate Complexes: Ligands like 8-hydroxyquinoline or amino acids readily displace TFA to form complexes with enhanced hydrolytic stability or biological relevance.These heteroleptic complexes exhibit superior catalytic activity compared to homoleptic In(CF₃COO)₃ in reactions like transacetalization [5], Friedel-Crafts acylations, Diels-Alder cycloadditions, and ring-opening polymerizations (ROP) due to tailored steric and electronic environments.
MOF and Cluster Functionalization: Pre-synthesized In(III) trifluoroacetate complexes or In-oxo clusters can undergo ligand exchange with functionalized carboxylic acids (e.g., ferrocenedicarboxylic acid, FcDCA) or phosphonates before or during MOF assembly. This strategy incorporates redox-active, luminescent, or catalytic moieties directly into the framework nodes [7]. Exchange within existing In-MOFs (e.g., MIL-68(In)) using solutions of functional acids allows post-synthetic modification (PSM) to introduce new properties without compromising framework integrity.
Table 3: Ligand Exchange Pathways and Applications for Indium(III) Trifluoroacetate Systems
| Incoming Ligand Type | Representative Ligand | Reaction Conditions | Product Complex | Primary Application |
|---|---|---|---|---|
| Chalcogen-Centered | Sodium Diethyldithiocarbamate | Room Temp, THF, 1-2 h | In(S₂CNEt₂)₃ | In₂S₃ Nanoparticles (Solvothermal) |
| Diisopropylselenophosphinate | Reflux, Toluene, 4 h | In[Se₂P(iPr)₂]₃ | CuInSe₂ Thin Films (Spray Pyrolysis) | |
| Bis(trimethylsilyl) Selenide | 0°C, Dichloromethane, 30 min | [In₁₀Se₄(CF₃COO)₁₆]? / Clusters | In₂Se₃ Quantum Dots (Thermolysis) | |
| O/N-Donor Chelators | 8-Hydroxyquinoline (Hq) | Reflux, Ethanol, 3 h | Inq₂(CF₃COO) | OLED Precursor, Catalyst |
| N,N'-Ethylenebis(salicylimine) (H₂salen) | RT, CH₂Cl₂, 12 h | In(salen)(CF₃COO) | Asymmetric Catalysis Precursor | |
| Acetylacetonate (Hacac) | Reflux, Benzene, 6 h | In(acac)(CF₃COO)₂ / In(acac)₃ | CVD Precursor, Catalyst | |
| Functionalized Carboxylates | Ferrocene-1,1'-dicarboxylic acid | Solvothermal, DMF, 120°C, 24 h | (TPP)⁺[In(FcDCA)₂]⁻·solvent | Redox-Active MOFs [7] |
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1